![molecular formula C10H20ClNO2S B1390269 4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride CAS No. 1185295-04-8](/img/structure/B1390269.png)
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride
Overview
Description
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride (4-CPMP) is a cyclic sulfonamide derivative of piperidine. It is a synthetic compound that has been widely used in a variety of scientific applications, including drug discovery and development, medicinal chemistry, and biochemistry. 4-CPMP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The compound “4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride” could potentially be used in the synthesis of new drugs .
Biological Evaluation of Potential Drugs
The pharmaceutical applications of synthetic and natural piperidines have been covered in recent scientific advances . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Research Chemical
“4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride” is available for purchase as a research chemical . It can be used in pharmaceutical testing, providing high-quality reference standards for accurate results .
Advanced Research and Development
This unique cyclopropane derivative offers a captivating blend of reactivity and selectivity, making it a valuable asset for advanced research and development endeavors .
properties
IUPAC Name |
4-(cyclopropylmethylsulfonylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S.ClH/c12-14(13,7-9-1-2-9)8-10-3-5-11-6-4-10;/h9-11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYFZXODPLHSDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)CC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673954 | |
Record name | 4-[(Cyclopropylmethanesulfonyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride | |
CAS RN |
1185295-04-8 | |
Record name | 4-[(Cyclopropylmethanesulfonyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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